

# ST-836 Hydrochloride: A Preclinical Overview for Neurodegenerative Disease Research

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## Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235

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## Introduction

**ST-836 hydrochloride** is a novel small molecule compound under preclinical investigation for its potential therapeutic application in nervous system disorders, with a primary focus on Parkinson's disease.<sup>[1]</sup> Developed by Motac Neuroscience Ltd., **ST-836 hydrochloride** is characterized as a potent dopamine receptor agonist with selectivity for the D3 subtype over the D2 subtype.<sup>[1][2]</sup> This document provides a technical summary of the available preclinical findings for **ST-836 hydrochloride**, intended to inform researchers and professionals in the field of drug development.

## Core Compound Information

Parameter	Value	Source
Compound Name	ST-836 hydrochloride	ChemicalBook
Synonyms	ST-836 Hcl	AdooQ®
Mechanism of Action	Dopamine D2 and D3 Receptor Agonist	Patsnap Synapse
Therapeutic Area	Nervous System Diseases	Patsnap Synapse
Indication	Parkinson's Disease	Patsnap Synapse
Development Phase	Preclinical	Patsnap Synapse
Originator	Motac Neuroscience Ltd.	Patsnap Synapse

## Quantitative Data: Receptor Binding Affinity

The primary quantitative data available for **ST-836 hydrochloride** pertains to its binding affinity for dopamine D2 and D3 receptors. The compound demonstrates a higher potency for the D3 receptor.

Receptor Subtype	Ki (nM)
Dopamine D3	4.5
Dopamine D2	132

Data sourced from ChemicalBook.[\[2\]](#)

## Experimental Protocols

Detailed experimental protocols for the determination of the binding affinities (Ki values) are not publicly available in the reviewed literature. However, such studies are typically conducted using radioligand binding assays.

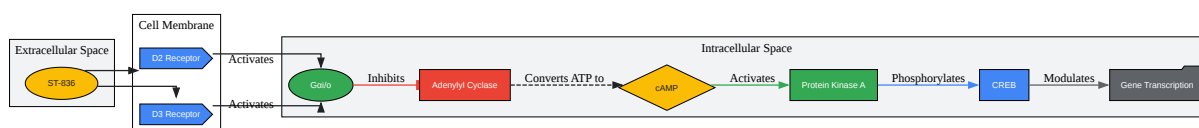
General Methodology for Radioligand Binding Assay:

A standard radioligand binding assay to determine the  $K_i$  values for a test compound like **ST-836 hydrochloride** would generally involve the following steps:

- **Membrane Preparation:** Membranes are prepared from cells expressing the human dopamine D2 or D3 receptor.
- **Radioligand Incubation:** The cell membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors) at a constant concentration.
- **Competitive Binding:** Increasing concentrations of the unlabeled test compound (**ST-836 hydrochloride**) are added to the incubation mixture to compete with the radioligand for binding to the receptors.
- **Separation and Scintillation Counting:** After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed using non-linear regression to determine the  $IC_{50}$  value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The  $K_i$  value is then calculated from the  $IC_{50}$  value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

## Signaling Pathway

As a dopamine D2 and D3 receptor agonist, **ST-836 hydrochloride** is expected to modulate downstream signaling pathways associated with these G protein-coupled receptors (GPCRs). Both D2 and D3 receptors are members of the D2-like family, which couple to  $G_i/o$  proteins.

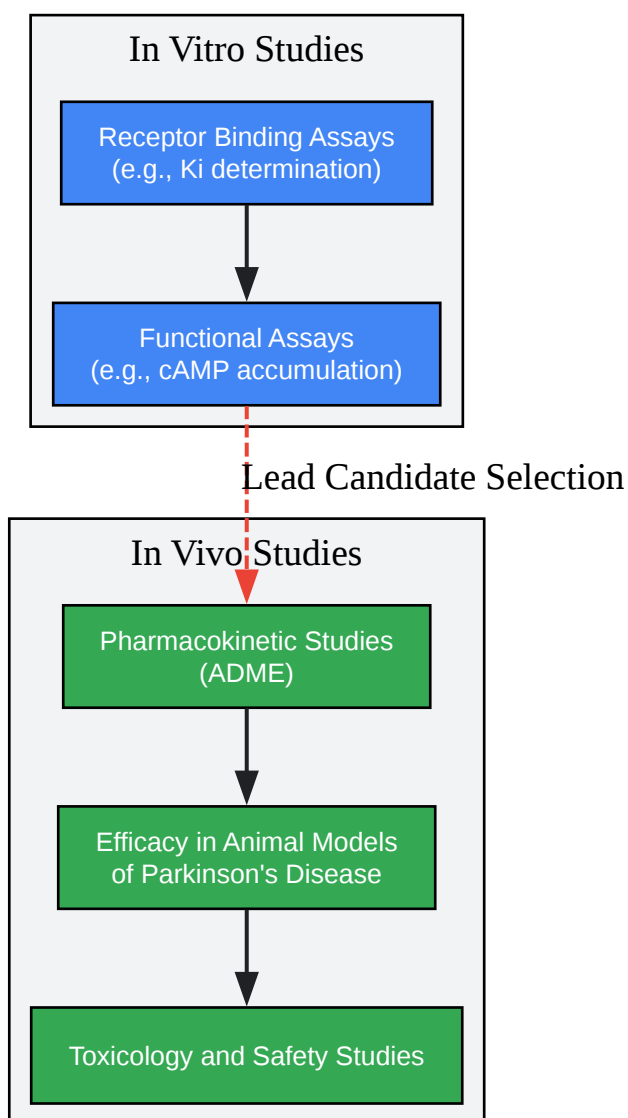


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Caption: Agonist binding to D2/D3 receptors activates Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels.

## Experimental Workflow

The preclinical evaluation of a novel compound like **ST-836 hydrochloride** for Parkinson's disease would typically follow a structured workflow, progressing from in vitro characterization to in vivo efficacy and safety studies.



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Caption: A typical preclinical workflow for a Parkinson's disease drug candidate.

## Discussion and Future Directions

The available data indicates that **ST-836 hydrochloride** is a potent dopamine D3 receptor agonist with a notable selectivity over the D2 receptor. This pharmacological profile is of interest for the treatment of Parkinson's disease, as D3 receptor agonism is thought to contribute to the therapeutic effects on motor symptoms.

The development of **ST-836 hydrochloride** is in the preclinical stage. Further research will be necessary to fully characterize its pharmacological properties and to assess its therapeutic potential. Key future research directions would include:

- In vivo efficacy studies: Evaluation of **ST-836 hydrochloride** in established animal models of Parkinson's disease to assess its impact on motor and non-motor symptoms.
- Pharmacokinetic profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish its drug-like characteristics.
- Safety and toxicology studies: Comprehensive evaluation of the safety profile of **ST-836 hydrochloride** in preclinical models.
- Mechanism of action studies: Further elucidation of the downstream signaling effects of **ST-836 hydrochloride** to better understand its molecular mechanism of action.

The successful completion of these studies will be crucial in determining the potential of **ST-836 hydrochloride** to advance into clinical development for the treatment of Parkinson's disease.

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## References

- 1. ST-836 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. ST-836 hydrochloride | 1415564-68-9 [amp.chemicalbook.com]
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